3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole and similar compounds have been extensively studied for their synthesis and structural properties. For instance, Huang et al. (2021) explored the synthesis and crystal structure of compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups, using techniques like FTIR, NMR spectroscopy, and X-ray diffraction. These studies also employed density functional theory (DFT) to calculate molecular structures, offering insights into their physicochemical properties (Huang et al., 2021).
Potential in Polymer Chemistry
Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl structure have been used in the synthesis of various polymers. Kawashima et al. (2013) successfully developed a compound for the synthesis of naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole-based donor–acceptor copolymers, demonstrating its utility in polymer chemistry (Kawashima et al., 2013).
Applications in Organic Synthesis
The synthesis of heteroaryl-linked benzimidazoles through microwave-assisted boronate ester formation indicates the role of such compounds in facilitating organic synthesis processes. Rheault et al. (2009) highlighted their utility in producing a variety of heteroaryl-substituted benzimidazoles, showcasing the versatility of these compounds in organic chemistry (Rheault et al., 2009).
Role in Development of Fluorescent Probes
Shen You-min (2014) synthesized a novel near-infrared fluorescence probe of carbazole borate ester, including indole, using a compound with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This highlights its potential in the development of advanced fluorescent probes for various applications (Shen You-min, 2014).
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
It’s known that similar boronic acid derivatives are often used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid derivative forms a complex with a palladium catalyst, which then reacts with an aryl or vinyl halide to form a new carbon-carbon bond .
Biochemical Pathways
The formation of new carbon-carbon bonds through suzuki-miyaura coupling can lead to the synthesis of a wide variety of organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of the reaction .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling . This can lead to the synthesis of a wide variety of organic compounds, with potential applications in pharmaceuticals, agrochemicals, and materials science .
Action Environment
The efficacy and stability of this compound, like many reagents used in organic synthesis, can be influenced by various environmental factors. These include the presence of a suitable catalyst (typically palladium), the temperature and pH of the reaction environment, and the presence of any competing reactants or inhibitors . The compound should be stored in a dark place, sealed in dry, room temperature conditions to maintain its stability .
Properties
IUPAC Name |
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-7-8(6-13-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXDQNNFDJRLCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CON=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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